

Ine-963: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	Ine-963	
Cat. No.:	B10827894	Get Quote

An In-depth Overview of the Potent Antimalarial Candidate **INE-963**, Detailing its Chemical Structure, Physicochemical Properties, Pharmacological Activity, and Preclinical Profile.

Executive Summary

Ine-963 is a novel, potent, and fast-acting blood-stage antimalarial agent with the potential for a single-dose cure for uncomplicated malaria.[1][2][3] Developed by the Novartis Institute for Tropical Diseases, this compound emerged from a lead optimization program of a 5-aryl-2-amino-imidazothiadiazole (ITD) series, identified through phenotypic screening against Plasmodium falciparum.[4] Ine-963 exhibits nanomolar potency against both drug-sensitive and drug-resistant strains of P. falciparum and P. vivax.[1][5][6] Preclinical studies have demonstrated its artemisinin-like kill kinetics, a high barrier to resistance, and a favorable pharmacokinetic profile across multiple species, culminating in its progression to Phase 1 clinical trials.[1][4]

Chemical Structure and Physicochemical Properties

Ine-963 is a lipophilic base belonging to the imidazothiadiazole class of compounds.[1] Its detailed chemical and physicochemical properties are summarized below.

Table 1: Chemical and Physicochemical Properties of Ine-963

Property	Value	Reference(s)
IUPAC Name	4-(aminomethyl)-1-(5-(6- isopropyl-2-methoxypyridin-3- yl)imidazo[2,1-b][1][2] [7]thiadiazol-2-yl)piperidin-4-ol	[2]
CAS Number	2640567-43-5 (free base)	[2][6]
Chemical Formula	C19H26N6O2S	[2][6]
Molecular Weight	402.52 g/mol	[2]
SMILES Code	OC1(CN)CCN(C2=NN3C(S2)= NC=C3C4=C(OC)N=C(C(C)C) C=C4)CC1	[2]
Appearance	Solid powder	[2]
рКа	8.7	[1]
log D (pH 7.4)	3.1	[1]
XLogP	2.04	[7]
Topological Polar Surface Area	130.04 Ų	[7]
Hydrogen Bond Donors	2	[7]
Hydrogen Bond Acceptors	6	[7]
Rotatable Bonds	5	[7]

Pharmacological Profile

Ine-963 is characterized by its potent antiplasmodial activity, rapid parasite clearance, and high selectivity. Its biological target in the parasite has not yet been identified.[1]

In Vitro Efficacy

Ine-963 demonstrates excellent potency against a wide range of Plasmodium parasites, including numerous drug-resistant cell lines.[1][5][6]

Table 2: In Vitro Antiplasmodial Activity of Ine-963

Parasite Strain/Isolate	EC ₅₀ Value (nM)	Reference(s)
P. falciparum 3D7 (drug- sensitive)	3.0 - 6.0	[1][3][6]
P. falciparum Drug-Resistant Cell Lines (>15)	0.5 - 15	[1][5][6]
P. falciparum Clinical Isolates (Uganda)	0.4	[3]
P. falciparum Clinical Isolates (Brazil)	2.0	[3]
P. vivax Clinical Isolates (Brazil)	3.0	[3]
P. falciparum & P. vivax Isolates (Brazil & Uganda)	0.01 - 7.0	[1][5][6]

In Vitro Parasite Kill Rate

Ine-963 exhibits rapid, "artemisinin-like" killing kinetics, achieving a parasite clearance time (PCT) of less than 24 hours.[1][2][6]

In Vitro Selectivity and Cytotoxicity

A key feature of **Ine-963** is its high selectivity for the parasite over human cells, demonstrated by its minimal inhibition of human kinases and low cytotoxicity.[1]

Table 3: In Vitro Selectivity and Cytotoxicity of Ine-963

Assay/Cell Line	Endpoint	Value (μM)	Reference(s)
Human Kinase Panel (468 kinases)	% Inhibition at 10 μM	Inhibited only 10/468 kinases (<10% of control)	[1]
Human Haspin Kinase	IC50	5.5	[3]
Human FLT3 Kinase	IC50	3.6	[3]
HepG2 (Human Liver)	CC50	6.7	[3]
K562 (Human Leukemia)	CC50	6.0	[3]
MT4 (Human T-cell)	CC50	4.9	[3]

In Vivo Efficacy

In preclinical animal models, **Ine-963** demonstrated complete parasite clearance and curative potential.

Table 4: In Vivo Efficacy of Ine-963

Animal Model	Dosing Regimen	Outcome	Reference(s)
P. falciparum- humanized SCID mouse model	Single dose of 30 mg/kg	Fully curative	[1]
P. falciparum-infected mouse model	Four oral doses of 30 mg/kg	>99.9% parasitemia reduction at day 5; no recrudescence at day 60	[6]

Pharmacokinetic Profile

Pharmacokinetic studies in mice, rats, and dogs have shown that **Ine-963** has good bioavailability and a long half-life, supporting the potential for infrequent dosing regimens.[1][8]

Table 5: Pharmacokinetic Properties of Ine-963 Across Species

Parameter	Value	Species	Reference(s)
Half-life (T ₁ / ₂)	15 - 24 hours	Mice, Rats, Dogs	[1][8]
Oral Bioavailability (%F)	39 - 74%	Mice, Rats, Dogs	[8]
Blood Clearance	Low	Mice, Rats, Dogs	[8]
Volume of Distribution (Vss)	High	Mice, Rats, Dogs	[8]

Experimental Protocols

The following sections detail the methodologies used to generate the preclinical data for **Ine-963**.

In Vitro P. falciparum Growth Inhibition Assay

The half-maximal effective concentration (EC₅₀) of **Ine-963** against P. falciparum was determined using a standardized SYBR Green I-based fluorescence assay.

- Parasite Culture: Asexual blood stages of P. falciparum (e.g., 3D7 strain) were maintained in continuous culture with human erythrocytes in RPMI 1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin. Cultures were synchronized at the ring stage prior to the assay.
- Assay Setup: Synchronized ring-stage parasites were diluted to 1% parasitemia and 1% hematocrit. The parasite suspension was added to 96-well plates containing serial dilutions of Ine-963.
- Incubation: Plates were incubated for 72 hours at 37°C under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
- Lysis and Staining: After incubation, cells were lysed, and parasite DNA was stained by adding a lysis buffer containing the fluorescent dye SYBR Green I.

- Data Acquisition: Fluorescence was measured using a plate reader with appropriate excitation and emission wavelengths.
- Data Analysis: The fluorescence readings were normalized to untreated controls, and EC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic model using graphing software (e.g., GraphPad Prism).

Human Kinase Inhibition Assay

The selectivity of **Ine-963** was assessed by profiling its activity against a broad panel of human kinases.

- Assay Principle: The assay measures the ability of Ine-963 to inhibit the activity of a specific kinase. This is typically done using a fluorescence- or luminescence-based method that quantifies either the phosphorylation of a substrate or the depletion of ATP.
- Procedure: Recombinant human kinases were incubated with a specific substrate and ATP in the presence of a fixed concentration of **Ine-963** (e.g., 10 μM).
- Detection: After incubation, a detection reagent was added to quantify the kinase activity. For IC₅₀ determination, serial dilutions of **Ine-963** were used.
- Data Analysis: The percentage of kinase inhibition relative to a DMSO control was calculated. For IC₅₀ values, dose-response curves were generated and fitted to a suitable model.

In Vitro Cytotoxicity Assay

The cytotoxicity of **Ine-963** against human cell lines (e.g., HepG2, K562, MT4) was determined to assess its therapeutic index.

- Cell Culture: Human cell lines were cultured in appropriate media and conditions as recommended by the supplier.
- Assay Setup: Cells were seeded into 96-well plates and allowed to attach overnight. The
 following day, the medium was replaced with fresh medium containing serial dilutions of Ine963.

- Incubation: Plates were incubated for 72 hours at 37°C with 5% CO₂.
- Viability Measurement: Cell viability was assessed using a commercially available assay, such as one based on the measurement of ATP (e.g., CellTiter-Glo) or metabolic activity (e.g., AlamarBlue).
- Data Analysis: The signal was normalized to vehicle-treated controls, and the half-maximal cytotoxic concentration (CC₅₀) was determined by fitting the data to a dose-response curve.

In Vivo Efficacy in P. falciparum-Humanized SCID Mouse Model

The in vivo antimalarial activity was evaluated in a severe combined immunodeficient (SCID) mouse model engrafted with human erythrocytes.

- Animal Model: SCID mice were engrafted with human red blood cells to allow for the propagation of P. falciparum.
- Infection: Engrafted mice were infected intravenously with P. falciparum-infected erythrocytes.
- Drug Administration: Once a stable parasitemia was established, mice were treated orally with Ine-963 at specified doses (e.g., a single 30 mg/kg dose). A vehicle control group was included.
- Monitoring: Parasitemia was monitored daily by microscopic examination of Giemsa-stained thin blood smears.
- Efficacy Assessment: The efficacy of the compound was determined by the reduction in parasitemia compared to the control group. A complete cure is defined as the absence of detectable parasites through the end of the follow-up period (e.g., 60 days).

Visualizations Key Attributes of Ine-963

The following diagram summarizes the core strengths of **Ine-963** that make it a promising antimalarial candidate.

Caption: Core pharmacological attributes of the antimalarial candidate Ine-963.

Ine-963 Drug Discovery and Development Workflow

This diagram illustrates the workflow that led to the identification and advancement of Ine-963.

Caption: Workflow for the discovery and development of Ine-963.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. facultyprofiles.dominican.edu [facultyprofiles.dominican.edu]
- 4. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 6. In vitro growth inhibition assay [bio-protocol.org]
- 7. Discovery and Preclinical Pharmacology of INE963, a Potent and Fast-Acting Blood-Stage Antimalarial with a High Barrier to Resistance and Potential for Single-Dose Cures in Uncomplicated Malaria - Simulations Plus [simulations-plus.com]
- 8. P. falciparum Growth Inhibition. [bio-protocol.org]
- To cite this document: BenchChem. [Ine-963: A Technical Guide for Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827894#ine-963-chemical-structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com